![molecular formula C14H8N2O5 B2539795 1,3-Dinitrodibenzo[b,f]oxepine CAS No. 96955-62-3](/img/structure/B2539795.png)

1,3-Dinitrodibenzo[b,f]oxepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

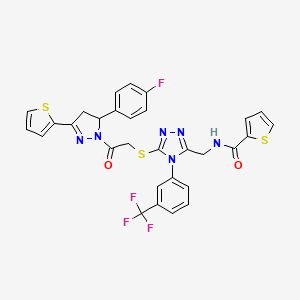

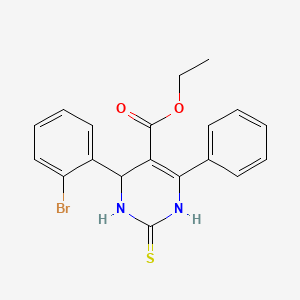

1,3-Dinitrodibenzo[b,f]oxepine is a chemical compound . It contains a total of 31 bonds, including 23 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 2 nitro groups (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of dibenzo[b,f]oxepine derivatives involves the selection of two dibenzo[b,f]oxepines and their combination with appropriate fluorine azobenzenes . 1,3-Dinitro[b,f]dibenzoxepine undergoes nucleophilic substitution with O-and S-nucleophiles, with the nitro group at position 1 (peri-nitro group) being selectively replaced .Molecular Structure Analysis

The molecular structure of 1,3-dinitrodibenzo[b,f]oxepine includes a total of 29 atoms, consisting of 8 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . The structure of the dibenzo[b,f]oxepine scaffold meets the literature criteria for orally administered and potentially active compounds .Chemical Reactions Analysis

1,3-Dinitro[b,f]dibenzoxepine undergoes nucleophilic substitution with O-and S-nucleophiles, with the nitro group at position 1 (peri-nitro group) being selectively replaced .Physical And Chemical Properties Analysis

The 1,3-dinitrodibenzo[b,f]oxepine molecule contains a total of 31 bond(s), including 23 non-H bond(s), 17 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 2 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .Scientific Research Applications

- Colchicine-Pocket-Binding Agents : Among these compounds, stilbenoids and their derivatives have been extensively studied. Notably, compounds like 1a, 1c, 1d, 1i, 2i, 2j, and 3h exhibit potent antiproliferative activity by interacting with tubulin heterodimers .

Anti-Cancer Research

Microtubule Inhibition

Mechanism of Action

Target of Action

1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

1,3-Dinitrodibenzo[b,f]oxepine undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .

Biochemical Pathways

The interaction of 1,3-Dinitrodibenzo[b,f]oxepine with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .

Result of Action

The molecular and cellular effects of 1,3-Dinitrodibenzo[b,f]oxepine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .

Future Directions

properties

IUPAC Name |

2,4-dinitrobenzo[b][1]benzoxepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHKLRGEWUCJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dinitrodibenzo[b,f]oxepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)

![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)

![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)